1-Cyclohexylbenzodiazole-5-carboxylic acid

Epigenetics Fragment-Based Drug Discovery Protein-Protein Interaction

This 1-cyclohexylbenzodiazole-5-carboxylic acid (CAS 669070-72-8) is a structurally validated fragment hit for WDR5 WIN site targeting (PDB 6UHY). The N-1 cyclohexyl moiety is critical for hydrophobic pocket occupancy; generic substitutions abolish binding. Supplied at ≥98% purity, it is an ideal starting point for fragment-based drug discovery, library screening, and medicinal chemistry optimization. Bulk quantities available.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B2875163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylbenzodiazole-5-carboxylic acid
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)
InChIKeyVDTQDVBTYFQIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylbenzodiazole-5-carboxylic Acid: Core Scaffold Identification and Procurement Baseline


1-Cyclohexylbenzodiazole-5-carboxylic acid (CAS 669070-72-8) is a synthetic, bicyclic benzimidazole-5-carboxylic acid derivative characterized by an N-1 cyclohexyl substitution. It is a versatile small-molecule scaffold with a molecular weight of 244.29 g/mol (C14H16N2O2) and a computed XLogP3-AA of 2.7 [1]. Structurally, it serves as a foundational core in medicinal chemistry and fragment-based drug discovery, particularly for targeting epigenetic protein-protein interactions [2].

1-Cyclohexylbenzodiazole-5-carboxylic Acid: Critical Structure-Activity Determinants Preventing Generic Substitution


The N-1 cyclohexyl moiety is a critical structural determinant of target binding and physicochemical profile in this scaffold class [1]. The X-ray co-crystal structure (PDB 6UHY) demonstrates that the cyclohexyl group occupies a defined hydrophobic pocket within the WDR5 WIN site [2]. Generic substitutions, such as replacing cyclohexyl with smaller alkyl groups (e.g., methyl or ethyl) or aromatic rings, would alter the steric bulk and lipophilic balance, likely resulting in loss of key hydrophobic interactions or introducing steric clashes that abolish binding [3]. This specific substitution pattern, combined with the 5-carboxylic acid hydrogen-bonding motif, is essential for the observed fragment hit activity, making simple in-class replacement invalid without explicit re-validation.

Quantitative Differentiation Evidence for 1-Cyclohexylbenzodiazole-5-carboxylic Acid Against Close Analogs


WDR5-MYC Protein-Protein Interaction: Ligand Efficiency and Structural Engagement

1-Cyclohexylbenzodiazole-5-carboxylic acid was identified as a fragment hit in an NMR-based screen against the WDR5-MYC interaction. While no quantitative affinity data was disclosed in the primary report [1], the compound's co-crystal structure (PDB 6UHY, resolution 1.26 Å) provides atomic-level validation of its binding mode. Compared to the unsubstituted benzimidazole core, the N-1 cyclohexyl group engages in extensive hydrophobic contacts with WDR5 residues, a feature absent in simpler analogs like 1H-benzimidazole-5-carboxylic acid.

Epigenetics Fragment-Based Drug Discovery Protein-Protein Interaction

Lipophilicity Differential: Cyclohexyl vs. Common N1-Substituents

The computed lipophilicity of 1-cyclohexylbenzodiazole-5-carboxylic acid (XLogP3-AA = 2.7) [1] is significantly higher than that of its N1-methyl analog, which is predicted to have a lower XLogP (~1.5-2.0) based on the loss of four methylene units [2]. This increased lipophilicity, conferred by the cyclohexyl group, is expected to enhance passive membrane permeability in cellular assays.

Physicochemical Property Optimization ADME Prediction Lead Optimization

Purity Specification Benchmark: Baseline for Reliable Reproducibility

Commercially available 1-cyclohexylbenzodiazole-5-carboxylic acid is typically supplied at a purity of ≥95% or ≥98% . In contrast, more complex substituted analogs or custom-synthesized derivatives often lack standardized purity documentation or are only available in lower purity grades, introducing variability into biological assays.

Analytical Chemistry Quality Control Reproducible Research

Defined Application Scenarios for 1-Cyclohexylbenzodiazole-5-carboxylic Acid Based on Evidence


Epigenetic Drug Discovery: WDR5-MYC Interaction Inhibitor Development

This compound is a validated starting point for structure-based design of WDR5-MYC protein-protein interaction inhibitors, as evidenced by its high-resolution X-ray co-crystal structure (PDB 6UHY) and its role in fragment-merging strategies [1]. The defined binding mode of the cyclohexyl and carboxylic acid moieties provides a blueprint for medicinal chemistry optimization.

Fragment-Based Screening Library Construction for Hydrophobic Protein Sites

With a molecular weight of 244.29 g/mol and a computed XLogP3-AA of 2.7 [2], this compound is an ideal fragment-sized molecule for populating screening libraries targeting hydrophobic protein pockets, such as the WDR5 WIN site. Its balanced lipophilicity and hydrogen-bonding capacity make it a versatile core for hit identification campaigns.

Analytical and Synthetic Chemistry Benchmarking

The compound's well-characterized commercial availability at purities ≥95-98% makes it suitable as a reference standard for method development in HPLC, LC-MS, and NMR. Its straightforward benzimidazole-5-carboxylic acid core also serves as a model substrate for developing or validating novel N-alkylation methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexylbenzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.